![molecular formula C5H8O2S B2822061 3-Sulfanylcyclobutane-1-carboxylic acid CAS No. 2387168-32-1](/img/structure/B2822061.png)
3-Sulfanylcyclobutane-1-carboxylic acid
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Description
3-Sulfanylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2387168-32-1 . It has a molecular weight of 132.18 . The IUPAC name for this compound is 3-mercaptocyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Sulfanylcyclobutane-1-carboxylic acid is 1S/C5H8O2S/c6-5(7)3-1-4(8)2-3/h3-4,8H,1-2H2,(H,6,7) . This code gives a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Synthesis and Chemical Properties
3-Sulfanylcyclobutane-1-carboxylic acid and its derivatives have been explored in various synthetic and chemical studies. One notable application is in the field of fluorinated analogue synthesis, where compounds such as 1-amino-3,3-difluorocyclobutanecarboxylic acid have been synthesized, showing the versatility of cyclobutane derivatives in the synthesis of complex molecules (Mykhailiuk et al., 2010). Additionally, the catalytic decarboxylative radical sulfonylation process utilizes similar compounds, highlighting their role in creating sulfone structures crucial for pharmaceuticals and agrochemicals (He et al., 2020).
Radiopharmaceutical Applications
In radiopharmaceutical sciences, analogues of 3-Sulfanylcyclobutane-1-carboxylic acid, such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), have been developed for tumor imaging in positron emission tomography (PET). These studies demonstrate the potential of cyclobutane derivatives in diagnostics, particularly in identifying and monitoring cancerous growths (McConathy et al., 2003).
Catalysis and Polymerization
Cyclobutane derivatives are also involved in catalytic processes and polymerization reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of specific compounds, showcasing the utility of sulfanyl-substituted cyclobutanes in facilitating chemical reactions and synthesizing polymers (Tayebi et al., 2011).
properties
IUPAC Name |
3-sulfanylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)3-1-4(8)2-3/h3-4,8H,1-2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNZYJIEHATEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfanylcyclobutane-1-carboxylic acid |
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